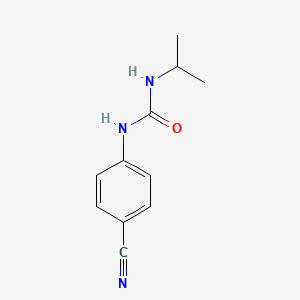

1-(4-Cyanophenyl)-3-(propan-2-yl)urea

Description

Properties

IUPAC Name |

1-(4-cyanophenyl)-3-propan-2-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-8(2)13-11(15)14-10-5-3-9(7-12)4-6-10/h3-6,8H,1-2H3,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQEDZFAPVKNXPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)NC1=CC=C(C=C1)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Cyanophenyl)-3-(propan-2-yl)urea typically involves the reaction of 4-cyanophenyl isocyanate with isopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-Cyanophenyl isocyanate+Isopropylamine→this compound

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Common solvents used in the synthesis include dichloromethane and toluene.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Cyanophenyl)-3-(propan-2-yl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The cyanophenyl group can undergo nucleophilic substitution reactions, where the cyano group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines or alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Organic Synthesis

1-(4-Cyanophenyl)-3-(propan-2-yl)urea serves as a versatile building block in organic synthesis. It can undergo various chemical reactions, including:

- Oxidation: Using agents like potassium permanganate to form carboxylic acids or ketones.

- Reduction: Employing lithium aluminum hydride to yield primary amines or alcohols.

- Substitution: The cyanophenyl group can participate in nucleophilic substitution reactions, enabling the formation of substituted phenyl derivatives.

Research indicates that this compound exhibits potential biological activities, particularly in antimicrobial and anticancer domains. It has been investigated for its ability to inhibit specific enzymes by binding to their active sites, disrupting metabolic pathways. The compound's interaction profiles are assessed using techniques such as molecular docking and kinetic assays .

Case Study: Anticancer Activity

A study evaluated the cytotoxicity of various urea derivatives, including this compound, against human leukemia cell lines (HL-60). The results demonstrated significant cytotoxic effects, suggesting its potential as a lead compound for drug development aimed at cancer treatment .

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential as an enzyme inhibitor. Its structural features allow it to modulate biological targets effectively, which is crucial for developing new therapeutic agents. The compound's unique steric and electronic properties make it distinct from similar compounds like 1-(4-Cyanophenyl)-3-(methyl)urea and 1-(4-Cyanophenyl)-3-(ethyl)urea.

Mechanism of Action

The mechanism of action of 1-(4-Cyanophenyl)-3-(propan-2-yl)urea involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific target and the context of its use.

Comparison with Similar Compounds

1-(4-Cyanophenyl)-3-(propan-2-yl)urea can be compared with other similar compounds, such as:

1-(4-Cyanophenyl)-3-(methyl)urea: Similar structure but with a methyl group instead of an isopropyl group.

1-(4-Cyanophenyl)-3-(ethyl)urea: Similar structure but with an ethyl group instead of an isopropyl group.

Uniqueness: The presence of the isopropyl group in this compound imparts unique steric and electronic properties, which can influence its reactivity and biological activity. This makes it distinct from its methyl and ethyl analogs.

Biological Activity

1-(4-Cyanophenyl)-3-(propan-2-yl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the reaction of 4-cyanophenyl isocyanate with isopropyl amine. This reaction can be performed using various solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). The yield of this compound can vary based on the reaction conditions, but it generally ranges from 70% to 90% .

The biological activity of this compound has been linked to its interaction with specific biological targets:

- Inhibition of Enzymes : Studies indicate that this compound may act as an inhibitor for enzymes involved in cancer metabolism, particularly indoleamine 2,3-dioxygenase (IDO1), which is crucial for tumor immune evasion. The presence of substituents on the phenyl ring can significantly affect its inhibitory potency .

- Cytotoxicity : In vitro studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values for these compounds have been reported in the range of 0.11 to 5.51 µM, indicating significant potential for anticancer applications .

Biological Activity Overview

The following table summarizes the biological activities reported for this compound and its derivatives:

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of phenyl urea derivatives, it was found that the introduction of electron-withdrawing groups at specific positions on the phenyl ring enhanced cytotoxicity against breast and colon cancer cell lines. The study highlighted that compounds with a para-cyano substitution exhibited superior activity compared to their unsubstituted counterparts .

Case Study 2: Mechanistic Insights into IDO1 Inhibition

Research focused on IDO1 inhibitors demonstrated that structural modifications significantly influenced binding affinity and inhibitory efficacy. The presence of a carboxylic acid group was crucial for activity, while substitutions at the ortho and meta positions led to a loss in inhibitory potential . This underscores the importance of molecular design in enhancing biological effectiveness.

Q & A

Q. Why might batch-to-batch variability occur in biological assays, and how can it be mitigated?

- Methodological Answer : Variability arises from impurities (e.g., residual solvents) or polymorphic forms. Implement strict QC protocols: HPLC purity >95%, H NMR integration of key protons, and PXRD to confirm crystalline consistency. Use internal standards (e.g., staurosporine for kinase assays) to normalize inter-experiment variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.